The Synthetic Keystone: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Advanced Drug Discovery
The Synthetic Keystone: A Technical Guide to 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4,7-dichloro-6-fluoroquinoline-3-carbonitrile (CAS No. 886362-74-9), a highly functionalized heterocyclic intermediate critical to the development of next-generation therapeutic agents.[1][2][] We present a plausible and robust synthetic pathway, grounded in established chemical principles for quinoline synthesis, and elucidate the mechanistic rationale behind each step. Furthermore, this document explores the strategic importance of this molecule as a scaffold in medicinal chemistry, particularly in the domain of protein kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in contemporary drug discovery programs.
Introduction: The Quinoline Scaffold in Modern Medicine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[4] Its rigid, bicyclic aromatic nature provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The evolution from early antimalarials like quinine to the broad-spectrum fluoroquinolone antibiotics demonstrated the profound impact that strategic functionalization of the quinoline core can have on therapeutic efficacy.[4]
The subject of this guide, 4,7-dichloro-6-fluoroquinoline-3-carbonitrile, represents a third-generation intermediate, meticulously designed for targeted therapies. The specific combination of substituents is not accidental; each imparts distinct properties essential for its role as a precursor to highly specific agents, most notably ATP-competitive kinase inhibitors used in oncology.[5]
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C4 and C7-Dichloro Substitution: Provides two reactive sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the modular and divergent synthesis of compound libraries. The C4-chloro position is particularly activated and is often displaced first.
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C6-Fluoro Substitution: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its placement can significantly enhance binding affinity to target proteins through favorable electrostatic interactions and can improve metabolic stability and pharmacokinetic properties.[6]
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C3-Carbonitrile Group: This electron-withdrawing group modulates the electronics of the ring system and can act as a key hydrogen bond acceptor in a protein's active site. It can also serve as a synthetic handle for transformation into other functional groups, such as amides or tetrazoles.
This guide will provide the foundational knowledge required to synthesize, characterize, and strategically employ this potent chemical building block.
Physicochemical Properties and Identification
Proper identification and characterization are the bedrock of chemical synthesis. All quantitative data for 4,7-dichloro-6-fluoroquinoline-3-carbonitrile is summarized below.
| Property | Value | Source |
| CAS Number | 886362-74-9 | [1][2] |
| Molecular Formula | C₁₀H₃Cl₂FN₂ | [1][2] |
| Molecular Weight | 241.05 g/mol | [1][2] |
| Canonical SMILES | C1=C(C2=C(C=C1F)N=C(C(=C2)C#N)Cl)Cl | N/A |
| InChI Key | OPIVJCMKKAHGNB-UHFFFAOYSA-N | [1] |
| Appearance | Predicted: Off-white to yellow solid | N/A |
Synthesis and Mechanistic Discussion
The logical starting materials are 2,5-dichloro-4-fluoroaniline and (ethoxymethylene)malononitrile .
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 4,7-dichloro-6-fluoroquinoline-3-carbonitrile.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(((2,5-dichloro-4-fluorophenyl)amino)methylene)malononitrile (I)
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Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloro-4-fluoroaniline (10.0 g, 55.5 mmol) and (ethoxymethylene)malononitrile (8.1 g, 66.6 mmol, 1.2 equiv.).
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Reaction: Heat the mixture with stirring in an oil bath at 110-120°C for 2-3 hours. Ethanol, generated as a byproduct, will be seen refluxing.
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Work-up: Monitor the reaction by TLC until the starting aniline is consumed. Allow the reaction mixture to cool to room temperature. The resulting solid mass is typically of sufficient purity to be carried forward without further purification.
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Causality: This is a classic condensation reaction. The aniline nitrogen acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group and displacing ethanol. The reaction is driven to completion by the removal of the volatile ethanol byproduct. Using a slight excess of the malononitrile derivative ensures complete consumption of the more valuable aniline precursor.
Step 2: Synthesis of 4-Amino-7-chloro-6-fluoroquinoline-3-carbonitrile (II)
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Reagents & Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and an air condenser, heat a high-boiling solvent such as Dowtherm A (200 mL) to 250°C.
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Reaction: Slowly and carefully add the crude intermediate (I) from the previous step to the hot solvent. The addition should be portion-wise to control the initial effervescence. Maintain the temperature at 250-260°C for 1 hour.
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Work-up: Allow the mixture to cool to below 100°C. Add hexane or toluene (200 mL) to precipitate the product. Filter the resulting solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
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Causality: This is an intramolecular electrophilic aromatic substitution (Gould-Jacobs cyclization). At high temperatures, one of the nitrile groups facilitates the cyclization of the aniline onto the aromatic ring. The high temperature is necessary to overcome the activation energy for this ring-closing reaction. Dowtherm A is used due to its high boiling point and thermal stability.[7]
Step 3: Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carbonitrile (Final Product)
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Reagents & Setup: Suspend the crude 4-aminoquinoline intermediate (II) (10.0 g, 42.0 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL) in a flask cooled in an ice-salt bath to 0-5°C.
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Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 3.2 g, 46.2 mmol, 1.1 equiv.) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt intermediate.
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Chlorination: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 5.0 g, 50.5 mmol) in concentrated hydrochloric acid (50 mL). Add the cold diazonium salt solution to the CuCl solution portion-wise with vigorous stirring. Effervescence (N₂ gas) will be observed.
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Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the mixture onto ice water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
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Causality: This is a classic Sandmeyer reaction. The primary aromatic amine at the C4 position is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). The diazonium salt is then displaced by a chloride ion, catalyzed by CuCl, to install the second chlorine atom at the C4 position, yielding the final product.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary application for 4,7-dichloro-6-fluoroquinoline-3-carbonitrile is as a versatile starting material for the synthesis of protein kinase inhibitors.[5] Protein kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of cancer and other diseases.
The target molecule is an ideal scaffold for ATP-competitive kinase inhibitors. The quinoline core acts as a mimic for the adenine ring of ATP, allowing it to sit within the enzyme's ATP-binding pocket. The two chlorine atoms at positions 4 and 7 serve as key points for diversification.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: General strategy for elaborating the core scaffold into a final kinase inhibitor.
Typically, the more reactive C4-chloro is displaced first via an SNAr reaction with a desired amine (R-NH₂). This amine is often a fragment designed to interact with the "hinge region" of the kinase active site. The remaining C7-chloro can then be functionalized, often via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig), to introduce a larger group (R') that targets the solvent-exposed region of the active site, enhancing potency and selectivity.
Spectroscopic Characterization (Predicted)
No publicly available spectra for this specific compound were identified. However, based on the analysis of close analogues such as 4,7-dichloroquinoline and other fluoro-cyano-quinolines, a skilled chemist can predict the key features of its ¹H and ¹³C NMR spectra.[8]
¹H NMR (Predicted, 400 MHz, CDCl₃): The spectrum will be simple, showing only two signals in the aromatic region, both appearing as singlets due to the substitution pattern preventing vicinal H-H coupling.
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δ 8.8-9.0 ppm (s, 1H): This signal corresponds to the proton at the C2 position (H2). It is expected to be the most downfield proton due to the deshielding effects of the adjacent nitrogen atom and the C3-carbonitrile group.
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δ 7.6-7.8 ppm (s, 1H): This signal corresponds to the proton at the C5 position (H5). It will be significantly less deshielded than H2.
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δ 7.4-7.6 ppm (s, 1H): This signal corresponds to the proton at the C8 position (H8).
¹³C NMR (Predicted, 100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbons in the molecule.
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δ 170-150 ppm: Several signals for carbons attached to heteroatoms (C4-Cl, C6-F, C7-Cl, and carbons adjacent to N). The C-F coupling will likely result in a large doublet for C6.
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δ 145-120 ppm: Signals for the remaining aromatic carbons.
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δ 115-118 ppm: Signal for the carbon of the nitrile group (-C≡N).
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δ ~95 ppm: Signal for the C3 carbon, shifted upfield due to its position between two electron-withdrawing groups.
Safety and Handling
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Hazard Class: This compound should be handled as a hazardous substance. It is an irritant and potentially toxic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is appropriate), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
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Toxicology: While specific data is unavailable, related aromatic nitriles and chlorinated heterocycles can be toxic if ingested or absorbed through the skin. The nitrile group can potentially release cyanide under certain metabolic or decomposition conditions. Treat with extreme caution.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
References
- Aerie Pharmaceuticals Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent 9,643,927 B1.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38. doi:10.15227/orgsyn.028.0038
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Dembitsky, V. M., & Gloriozova, T. A. (2021). The indispensable role of 4,7-dichloroquinoline in modern pharmaceutical synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog. Retrieved from [Link]
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Leyva, S., & Leyva, E. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Orgánica. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
- Sanofi-Aventis. (2008). Novel process for synthesizing fluoroquinolones. French Patent FR2916446B1.
- Tianjin University. (2014). Industrial preparation method of 4,7-dichloroquinoline. Chinese Patent CN103626699A.
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Nguyen, T. N., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 24(15), 2736. Retrieved from [Link]
- Nguyen, T. N., et al. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 24(15), 2736. doi:10.3390/molecules24152736
- Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. doi:10.3390/M1796
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LibreTexts Chemistry. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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Al-Masoudi, N. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]
Sources
- 1. 4,7-DICHLORO-6-FLUORO-QUINOLINE-3-CARBONITRILE | CAS: 886362-74-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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